molecular formula C25H24N6O2 B2649208 1-[1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine CAS No. 1207043-21-7

1-[1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine

Cat. No.: B2649208
CAS No.: 1207043-21-7
M. Wt: 440.507
InChI Key: ZSRINUPBJSSLKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms

Scientific Research Applications

1-[1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antifungal, and antibacterial agent due to its ability to interact with various biological targets.

    Biological Research: It is used in studies investigating enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Safety and Hazards

This compound is not intended for human or veterinary use and is for research use only. Therefore, it should be handled with appropriate safety measures in a research setting.

Future Directions

The compound and its related compounds could be further studied for their potential anticancer properties . For instance, the related compound 12A has been found to exhibit significant inhibition of tumor growth in the MDA-MB-231 xenograft mouse model . This suggests that these compounds could be developed as potential anticancer agents .

Preparation Methods

The synthesis of 1-[1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction, where an azide reacts with an alkyne under copper-catalyzed conditions to form the 1,2,3-triazole ring.

    Attachment of the Methoxyphenyl and Pyridinyl Groups: The methoxyphenyl and pyridinyl groups are introduced through nucleophilic substitution reactions.

    Formation of the Piperazine Moiety: The piperazine ring is synthesized separately and then coupled with the triazole derivative through a carbonylation reaction.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction conditions to ensure consistency.

Chemical Reactions Analysis

1-[1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the triazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the aromatic rings are replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-[1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring allows the compound to bind to active sites on enzymes, inhibiting their activity. Additionally, the methoxyphenyl and pyridinyl groups enhance its binding affinity to receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

1-[1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine can be compared with other triazole derivatives, such as fluconazole and voriconazole, which are used as antifungal agents. While these compounds share the triazole ring, the presence of the methoxyphenyl and pyridinyl groups in this compound provides it with unique binding properties and potential therapeutic applications.

Similar compounds include:

  • Fluconazole
  • Voriconazole
  • Trazodone
  • Nefazodone

These compounds highlight the versatility of the triazole ring in medicinal chemistry and its potential for developing new therapeutic agents.

Properties

IUPAC Name

[1-(4-methoxyphenyl)-5-pyridin-3-yltriazol-4-yl]-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N6O2/c1-33-22-11-9-21(10-12-22)31-24(19-6-5-13-26-18-19)23(27-28-31)25(32)30-16-14-29(15-17-30)20-7-3-2-4-8-20/h2-13,18H,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSRINUPBJSSLKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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